2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
CAS No.: 912791-51-6
Cat. No.: VC11915844
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912791-51-6 |
|---|---|
| Molecular Formula | C19H16N2O3S |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 2-(3-ethoxyphenyl)-9-hydroxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C19H16N2O3S/c1-2-23-13-7-3-6-12(9-13)17-20-18-14(19(25)21-17)10-11-5-4-8-15(22)16(11)24-18/h3-9,22H,2,10H2,1H3,(H,20,21,25) |
| Standard InChI Key | IBZGQMUPUDBQQG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O |
Introduction
The compound 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic molecule belonging to the class of chromeno-pyrimidine derivatives. It features a unique structure characterized by a chromeno framework fused with a pyrimidine ring, along with ethoxy and hydroxyl functional groups. These functional groups contribute to its potential biological activity and chemical reactivity.
Synthesis
The synthesis of 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. Starting materials might include 3-ethoxyphenol and derivatives of chromeno-pyrimidines. The synthesis may involve techniques such as halogenation, etherification, and cyclization processes, similar to those used for related chromeno-pyrimidine compounds.
Biological Activity
Compounds within the chromeno-pyrimidine class have been reported to exhibit significant biological activities, including antimicrobial and anticancer properties . The specific biological activity of 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione would depend on its interactions with biological targets such as enzymes or receptors.
Analytical Techniques
To confirm the structural integrity and purity of this compound, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are typically employed .
Applications
The primary applications of chromeno-pyrimidine derivatives lie within medicinal chemistry, particularly in drug development. These compounds are researched for their potential therapeutic uses due to their bioactive properties .
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Biological Activity |
|---|---|---|---|---|
| 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione | C17H16BrN2O3S | Approximately 396.29 g/mol | Bromo, methoxy, ethoxy | Antimicrobial, anticancer |
| 2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | C19H16N2O4S | 368.41 g/mol | Hydroxyl, methoxy | Medicinal properties |
| 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione | Expected: C18H18N2O3S | Approximately 350-360 g/mol | Ethoxy, hydroxyl | Potential antimicrobial, anticancer |
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